molecular formula C19H19F3N2O3S B6573475 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 946299-93-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6573475
CAS No.: 946299-93-0
M. Wt: 412.4 g/mol
InChI Key: HGMYXHHMACXZHC-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a quinoline structure, a common motif in many pharmacologically active molecules. The compound's distinct structural elements, such as the ethanesulfonyl and trifluoromethyl groups, lend it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized at the 7th position via electrophilic substitution to introduce the ethanesulfonyl group. The subsequent steps involve the formation of the benzamide moiety, where the trifluoromethyl group is introduced via a nucleophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis involves a multi-step process that leverages high-yield reactions and minimal purification steps. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Often involves mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Commonly employs nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The oxidation and reduction reactions yield products with varying degrees of saturation and different functional groups, while substitution reactions primarily lead to derivative compounds with altered functionalities at the trifluoromethylbenzamide position.

Scientific Research Applications

Chemistry: The compound is explored for its utility in synthetic organic chemistry as a building block for more complex molecules.

Biology: In biological research, it has been studied for its potential activity against certain enzymes and receptors, owing to its structural similarity to known bioactive compounds.

Medicine: There is ongoing research into its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: Industrially, this compound may serve as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl and trifluoromethyl groups are crucial for binding to the active sites, altering the target's function and leading to the desired biological effect. The molecular pathways involved often include signal transduction cascades that modulate cellular responses.

Comparison with Similar Compounds

  • 3-(trifluoromethyl)benzamide

  • N-(1-ethylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Uniqueness: The unique combination of the ethanesulfonyl group and the trifluoromethylbenzamide moiety in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide distinguishes it from other compounds. This dual functionalization endows it with enhanced reactivity and potentially broader application in scientific research.

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Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-4-6-13-8-9-16(12-17(13)24)23-18(25)14-5-3-7-15(11-14)19(20,21)22/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYXHHMACXZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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